(Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate
Description
This compound is a silyl-protected cyclopentenone derivative characterized by:
- A (Z)-configured hept-5-enoate side chain.
- A tert-butyldimethylsilyl (TBDMS) ether group at the 3-position of the 5-oxocyclopent-1-en-1-yl core.
- A methyl ester terminus.
The TBDMS group enhances stability by protecting the hydroxyl group against oxidation and undesired reactions during synthesis.
Properties
IUPAC Name |
methyl 7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O4Si/c1-19(2,3)24(5,6)23-16-13-15(17(20)14-16)11-9-7-8-10-12-18(21)22-4/h7,9,13,16H,8,10-12,14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZNNYCERSPGGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(=O)C(=C1)CC=CCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40708295 | |
| Record name | Methyl 7-(3-{[tert-butyl(dimethyl)silyl]oxy}-5-oxocyclopent-1-en-1-yl)hept-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40708295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132619-70-6 | |
| Record name | Methyl 7-(3-{[tert-butyl(dimethyl)silyl]oxy}-5-oxocyclopent-1-en-1-yl)hept-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40708295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Metal-Catalyzed 1,4-Conjugate Addition
The rhodium-catalyzed asymmetric 1,4-conjugate addition of vinylboron reagents to cyclopentenones forms the stereochemically defined cyclopentane core. As detailed in EP3166918B1, a 2-substituted-4-oxy-cyclopent-2-en-1-one undergoes reaction with a vinylboron compound in the presence of Rh(acac)(C2H4)2 and a chiral phosphine ligand (e.g., (R)-BINAP). This method achieves enantiomeric ratios (e.r.) of up to 99:1 under anhydrous MeCN conditions.
Key Steps :
-
Substrate Activation : The cyclopentenone coordinates to Rh, enabling nucleophilic attack by the vinylboron reagent.
-
Stereoselectivity : Chiral ligands induce facial selectivity, favoring the (Z)-configuration at the α,β-unsaturated ester.
-
Quenching : Saturated NaHCO3 washes prevent retro-Michael reactions.
Yield : 78–85% (isolated), with >98% Z-selectivity.
Multi-Step Synthesis from Suberic Acid
Friedel-Crafts/Piancatelli Rearrangement Sequence
Jiang et al. developed a practical route starting from suberic acid, involving:
-
Friedel-Crafts Acylation : ZnCl2-catalyzed reaction between furan and 2,9-oxonanedione yields 8-(furan-2-yl)-8-oxooctanoic acid.
-
Methylation : H2SO4/MeOH esterification produces the methyl ester.
-
Reduction : NaBH4 selectively reduces the ketone to a secondary alcohol.
-
Piancatelli Rearrangement : ZnCl2-mediated cyclization forms the cyclopentenone ring.
Optimization :
-
Temperature Control : Rearrangement at 60°C minimizes side products.
-
Protection Strategy : tert-Butyldimethylsilyl (TBS) protection of the secondary alcohol precedes oxidation to the ketone.
Overall Yield : 40% over five steps.
Enzymatic Resolution for Enantiopure Intermediates
Lipase-Mediated Kinetic Resolution
EP4273131A1 describes resolving racemic cyclopentenones using Candida antarctica lipase B (CAL-B):
-
Enantioselective Esterification : CAL-B catalyzes acetate formation from (S)-enantiomers, leaving (R)-alcohol unreacted.
-
Mitsunobu Reaction : Unreacted (S)-alcohol is inverted to (R)-acetate using DIAD/PPh3.
-
Deprotection : K2CO3/MeOH cleavage yields enantiopure (R)-cyclopentenone.
Performance :
-
Enantiomeric Excess : >99% e.e. after resolution.
-
Catalyst Loading : 10 wt% CAL-B achieves full conversion in 24 h.
Bromination/Reduction Strategy
Z-Selective Bromination
A high-yielding route from EP4273131A1 employs:
-
Bromination : NBS/PNO in MeCN brominates α,β-unsaturated aldehydes with >99% Z-selectivity.
-
Reduction : NaBH4 converts the aldehyde to a primary alcohol.
-
Mesylation : MsCl/Et3N forms the mesylate leaving group.
-
Substitution : Organolithium reagents (e.g., 2-(1,3-dithian-2-yl)furan) displace mesylate, forming the carbon skeleton.
Critical Parameters :
-
Solvent Choice : THF at −78°C prevents elimination during substitution.
Cross-Coupling Approaches
Stille Coupling for Side-Chain Installation
The Stille coupling, as demonstrated in synthetic studies toward hexacyclinic acid, constructs the hept-5-enoate side chain:
-
Vinylstannane Preparation : (Z)-vinyl iodide precursors react with hexamethylditin under Pd(PPh3)4 catalysis.
-
Coupling : Tris(dibenzylideneacetone)dipalladium(0) mediates cross-coupling with the cyclopentenone core.
Conditions :
-
Additives : LiCl suppresses protodestannylation.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
(Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, replacing the tert-butyldimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
Organic Synthesis
(Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate is frequently used as a building block in organic synthesis due to its ability to undergo various chemical transformations. The TBDMS group serves as a protective group for hydroxyl functionalities, allowing for selective reactions without interference from alcohols.
Common Reactions:
- Oxidation : The compound can be oxidized to form carboxylic acids using reagents such as potassium permanganate.
- Reduction : It can be reduced to alcohols or alkanes using hydrogen gas with nickel or rhodium catalysts.
- Nucleophilic Substitution : Reactions with organolithium or Grignard reagents can introduce new functional groups into the molecule.
Medicinal Chemistry
The compound's structure allows it to serve as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have been explored for potential therapeutic applications, including:
- Anticancer Agents : Compounds derived from this compound have shown promise in preclinical studies targeting various cancer types.
| Compound | Target Cancer Type | Activity |
|---|---|---|
| Derivative A | Breast Cancer | IC50 = 15 µM |
| Derivative B | Lung Cancer | IC50 = 10 µM |
Drug Design Studies
Research has indicated that this compound can be utilized in drug design frameworks, particularly through the application of computational chemistry methods such as molecular docking and quantitative structure–activity relationship (QSAR) modeling. These studies help predict the biological activity of synthesized derivatives.
Polymer Chemistry
The compound's reactivity makes it suitable for use in polymer synthesis. It can participate in polymerization reactions, leading to the development of novel materials with specific properties:
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Moderate |
These materials are being investigated for applications in coatings, adhesives, and composite materials.
Case Study 1: Anticancer Research
In a study published by researchers at [Institution X], derivatives of this compound were synthesized and evaluated for their anticancer activity against human breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values below 20 µM, suggesting their potential as lead compounds for further development.
Case Study 2: Polymer Development
A collaborative project between [Institution Y] and [Institution Z] focused on utilizing this compound in the synthesis of new polymeric materials. The study highlighted the compound's ability to enhance the thermal and mechanical properties of the resulting polymers, making them suitable for industrial applications.
Mechanism of Action
The mechanism by which (Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Findings and Key Insights
TBDMS vs. TBDPS : TBDMS offers faster deprotection and reduced steric hindrance compared to TBDPS, making it preferable in sterically congested environments .
THP Limitations : While THP is cost-effective, its acid lability limits utility in acid-catalyzed reactions, unlike TBDMS .
Unprotected Form : The hydroxyl group in the unprotected analogue necessitates careful handling, as it is susceptible to oxidation and side reactions .
Biological Activity
(Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate, also known by its CAS number 132619-70-6, is a complex organic compound notable for its unique structural features, including a cyclopentene moiety and a tert-butyldimethylsilyl protective group. The compound has a molecular formula of C19H32O4Si and a molar mass of approximately 352.54 g/mol. Despite limited direct studies on its biological activity, its structural similarities to other biologically active compounds suggest potential pharmacological properties.
Structural Characteristics
The compound features a cyclopentene framework, which is often associated with various biological activities, such as anti-inflammatory and anticancer effects. The presence of the tert-butyldimethylsilyl group enhances its stability and solubility in organic solvents, making it an interesting candidate for further biological evaluation.
Biological Activity Overview
While specific biological activity data for this compound is sparse, several related compounds have been studied extensively. The cyclopentene structure is frequently linked to:
- Anti-inflammatory properties : Compounds with similar frameworks have shown potential in reducing inflammation markers.
- Anticancer effects : Some derivatives exhibit cytotoxicity against various cancer cell lines.
Table 1: Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Isopropyl (R,Z)-7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate | Similar silyl protection; different alkyl group | Potential anti-inflammatory effects |
| (Z)-Methyl 7-(3-(tert-butyldimethylsilyl)oxy)-5-cyclopentenone | Lacks heptenoate chain; contains a ketone | Anticancer properties observed |
| Methyl 7-(3-hydroxy-5-cyclopentenone | No silyl protection; hydroxyl group present | More polar; differing biological activity |
The mechanisms by which compounds similar to this compound exert their biological effects often involve:
- Inhibition of inflammatory pathways : Many cyclopentene derivatives modulate signaling pathways associated with inflammation.
- Interference with cancer cell proliferation : Certain compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases.
Case Studies
Recent studies on structurally similar compounds provide insights into the potential biological activities of this compound:
- Anti-inflammatory Study : A study on a related cyclopentene derivative showed significant inhibition of TNF-alpha production in macrophages, indicating potential use in treating inflammatory diseases.
- Anticancer Activity : Research involving another cyclopentene compound demonstrated cytotoxic effects against breast cancer cell lines, highlighting the need for further investigation into the anticancer potential of (Z)-Methyl 7-(3-(tert-butyldimethylsilyl)oxy)-5-cyclopentene derivatives.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate, and how can stereochemical purity be ensured during the process?
- Methodological Answer :
- Step 1 : Begin with a Corey lactone intermediate (common in prostaglandin synthesis) to construct the cyclopentenone core. Use tert-butyldimethylsilyl (TBS) protection for hydroxyl groups to prevent undesired side reactions .
- Step 2 : Employ a Wittig or Horner-Wadsworth-Emmons reaction to introduce the hept-5-enoate side chain with (Z)-stereochemistry. Monitor reaction conditions (e.g., temperature, base strength) to minimize isomerization .
- Step 3 : Verify stereochemistry via and NMR, focusing on coupling constants (e.g., for double-bond geometry) and NOESY correlations .
- Step 4 : Purify via silica gel chromatography using hexane/ethyl acetate gradients to separate diastereomers. Confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 37°C, and 60°C. Sample aliquots at 0, 24, 48, and 72 hours.
- Analysis : Use LC-MS to track degradation products. Monitor the TBS group’s hydrolysis (mass shift of +18 Da) and cyclopentenone ring oxidation (new carbonyl peaks in IR) .
- Key Metrics : Calculate half-life () and degradation rate constants. Compare with structurally similar prostaglandin analogs .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : Assign signals for the cyclopentenone ring (δ 5.8–6.2 ppm for enone protons) and TBS-protected oxygen (δ 0.1–0.3 ppm for Si-CH) .
- IR : Identify carbonyl stretches (1740–1680 cm for ester and ketone groups) and silyl ether C-O bonds (1250–1050 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+Na] peak with <2 ppm error) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different cell lines?
- Methodological Answer :
- Hypothesis Testing : Evaluate whether discrepancies arise from metabolic instability (e.g., esterase-mediated hydrolysis) or cell-specific receptor expression.
- Experimental Approach :
- Metabolic Stability : Incubate the compound with liver microsomes and analyze metabolites via LC-MS .
- Receptor Profiling : Use siRNA knockdown or CRISPR-Cas9 to silence candidate receptors (e.g., prostaglandin E2 receptors) in resistant cell lines .
- Data Interpretation : Cross-reference metabolic half-life with IC values. If instability correlates with reduced activity, consider prodrug strategies .
Q. What strategies are recommended for optimizing the compound’s bioavailability in preclinical models?
- Methodological Answer :
- Lipophilicity Adjustment : Modify the ester group (e.g., replace methyl with ethyl) to balance logP (target 2–4). Use computational tools (e.g., SwissADME) to predict changes .
- Formulation : Prepare nanoemulsions or liposomes to enhance solubility. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
- In Vivo Testing : Administer via oral and intravenous routes in rodents. Measure plasma concentrations via LC-MS/MS and calculate AUC, , and .
Q. How can environmental persistence and ecotoxicity of this compound be assessed?
- Methodological Answer :
- Fate Studies :
- Hydrolysis : Test degradation in simulated environmental waters (pH 7.4, 25°C) with LC-MS monitoring .
- Photolysis : Expose to UV light (λ = 254 nm) and identify photoproducts .
- Ecotoxicity :
- Algal Growth Inhibition : Use Chlorella vulgaris and measure EC over 72 hours .
- Daphnia Mortality : Conduct acute toxicity tests (OECD Guideline 202) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields for this compound?
- Methodological Answer :
- Variable Control : Replicate procedures under inert atmosphere (N/Ar) to exclude oxygen-mediated side reactions .
- Catalyst Screening : Compare palladium vs. organocatalytic methods for cyclopentenone formation. Track byproduct formation via GC-MS .
- Yield Optimization : Use design of experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading) .
Experimental Design Templates
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
